molecular formula C19H19ClN2O3 B2567835 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide CAS No. 2034598-15-5

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide

Cat. No.: B2567835
CAS No.: 2034598-15-5
M. Wt: 358.82
InChI Key: GXXQVDFFMBLYPK-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine backbone substituted with a benzodioxole moiety and a 4-chlorobenzyl carboxamide group. The benzodioxole ring (a methylenedioxybenzene derivative) is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate interactions with enzymes or receptors, such as monoamine oxidases or adrenergic receptors. The 4-chlorobenzyl group enhances lipophilicity and may influence binding affinity through halogen bonding.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-16-4-1-13(2-5-16)10-21-19(23)22-8-7-15(11-22)14-3-6-17-18(9-14)25-12-24-17/h1-6,9,15H,7-8,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXQVDFFMBLYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the chlorobenzyl group: This step often involves the reaction of the benzo[d][1,3]dioxole derivative with 4-chlorobenzyl chloride under basic conditions.

    Formation of the pyrrolidine ring: This can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound.

    Coupling of the pyrrolidine carboxamide: The final step involves coupling the pyrrolidine derivative with the benzo[d][1,3]dioxole-chlorobenzyl intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and pyrrolidine moieties.

    Reduction: Reduced forms of the carboxamide or other functional groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including derivatives of benzodioxole, pyrrolidine, and halogenated aromatic systems. Below is a comparative analysis based on substituent variations, pharmacological profiles, and synthetic pathways:

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Key Substituents Pharmacological Data (if available) Reference
3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide linked to benzodioxole and 4-chlorobenzyl - Benzodioxole (electron-rich aromatic system)
- 4-Chlorobenzyl (halogenated lipophilic group)
No published activity data; hypothesized GPCR/kinase modulation based on analogs N/A
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) Cyclopropane-carboxamide with thiazole and methoxyphenyl substituents - Thiazole heterocycle
- Methoxyphenyl (electron-donating group)
Synthesized as a kinase inhibitor candidate; no IC₅₀ values reported
(RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one Ketone-linked pyrrolidine and benzodioxole - Pentan-1-one backbone
- No halogen substituents
Psychoactive properties (e.g., cannabinoid receptor modulation) inferred from structural similarity to synthetic cathinones
N-(3-Chloropropyl)-α-methylphenethylamine Phenethylamine with chloropropyl and α-methyl groups - Chloropropyl (flexible halogenated chain)
- α-Methyl (metabolic stabilization)
Potential stimulant or adrenergic activity; limited data

Key Observations:

Substituent Effects on Target Selectivity :

  • The 4-chlorobenzyl group in the target compound contrasts with the methoxyphenyl group in Compound 73. Chlorine’s electronegativity may enhance binding to hydrophobic pockets (e.g., in kinases), whereas methoxy groups improve solubility but reduce lipophilicity .
  • The absence of a thiazole ring (as in Compound 74) in the target compound suggests divergent applications; thiazoles are often associated with kinase inhibition or antimicrobial activity.

Functional Group Impact on Pharmacokinetics: The carboxamide linkage in the target compound and Compound 74 provides metabolic stability compared to the ketone in (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one, which is prone to reduction or oxidation .

Halogenation Trends: Chlorine substituents (e.g., in the target compound and N-(3-chloropropyl)-α-methylphenethylamine) are linked to enhanced blood-brain barrier penetration and prolonged half-lives compared to non-halogenated analogs.

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide is a derivative of pyrrolidine that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C19H19ClN2O3
  • Molecular Weight : 364.82 g/mol
  • CAS Number : Not directly available but can be referenced through related compounds.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticonvulsant Effects : Some derivatives of benzo[d][1,3]dioxole have shown promising anticonvulsant properties. For instance, in studies on related compounds, it was found that certain derivatives could inhibit sodium channels, leading to reduced seizure activity .
  • Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole moiety have been reported to exhibit antimicrobial properties against various pathogens. This is attributed to their ability to interfere with microbial cell wall synthesis and function .

The mechanisms by which this compound exerts its effects may include:

  • Ion Channel Modulation : Similar compounds have been observed to modulate voltage-gated sodium channels (Na_v), which are crucial in neuronal excitability. For example, a related derivative demonstrated significant inhibition of Na_v1.1 channels, providing insights into its potential use in epilepsy treatment .
  • Enzyme Inhibition : The interaction with acetylcholinesterase (AChE) has been noted in related studies, suggesting that this compound might also act as an inhibitor of this enzyme, potentially influencing cholinergic signaling pathways .

Anticonvulsant Activity

A study on structurally similar pyrrolidine derivatives found that certain compounds exhibited significant anticonvulsant activity in animal models. The most active compound showed an effective dose (ED50) of 4.3 mg/kg and a high therapeutic index (TD50/ED50) of 37.4 . This highlights the potential for developing new anticonvulsant medications based on the pyrrolidine scaffold.

Antimicrobial Studies

Research has indicated that benzo[d][1,3]dioxole derivatives possess antimicrobial properties. For instance, a study showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell membrane integrity and inhibition of biosynthetic pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceObserved EffectNotes
AnticonvulsantPyrrolidine Derivative Significant seizure protectionED50 = 4.3 mg/kg
AntimicrobialBenzo[d][1,3]dioxole Derivative Inhibition of bacterial growthEffective against multiple pathogens
Enzyme InhibitionAChE Inhibitor Potential modulation of cholinergic pathwaysImplications for Alzheimer’s treatment

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide?

  • The synthesis typically involves multi-step routes, including nucleophilic substitution, condensation, and cyclization. Key steps include:

  • Step 1 : Formation of the pyrrolidine ring via cyclization of a γ-amino acid precursor under acidic conditions .
  • Step 2 : Coupling of the benzo[d][1,3]dioxol-5-yl moiety using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) .
  • Step 3 : Introduction of the 4-chlorobenzyl group via reductive amination or alkylation, requiring strict temperature control (0–5°C) to minimize side reactions .
    • Solvent selection (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine) significantly influence reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the benzo[d][1,3]dioxol-5-yl group (δ 5.9–6.1 ppm for methylenedioxy protons) and pyrrolidine carboxamide backbone .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, with a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 399.12) .

Q. How does the compound’s structure influence its potential biological activity?

  • The benzo[d][1,3]dioxol-5-yl group enhances lipophilicity, improving blood-brain barrier permeability in neuroactive compound analogs .
  • The 4-chlorobenzyl substituent contributes to receptor-binding affinity, as seen in related carboxamide derivatives targeting serotonin or dopamine receptors .
  • The pyrrolidine carboxamide scaffold provides conformational rigidity, critical for selective enzyme inhibition (e.g., kinases or proteases) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the pyrrolidine ring) .
  • Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability, as demonstrated for structurally similar carboxamides .
  • Dose-Response Studies : Conduct tiered dosing in animal models to account for nonlinear pharmacokinetics observed in benzodioxole-containing analogs .

Q. What computational methods are effective for predicting binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., G-protein-coupled receptors). Key residues for hydrogen bonding include the carboxamide oxygen and pyrrolidine nitrogen .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories, focusing on the chlorobenzyl group’s hydrophobic interactions .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts .

Q. What strategies mitigate enantiomer-specific discrepancies in biological activity?

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) to isolate enantiomers .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during pyrrolidine ring formation to control stereochemistry .
  • Enantiomer-Specific Assays : Test isolated enantiomers in cell-based assays (e.g., cAMP accumulation for GPCR activity) to identify the active form .

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